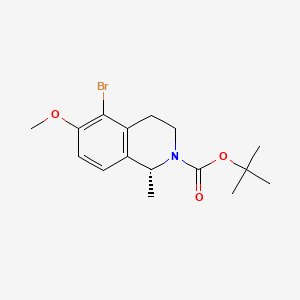
Ethyl (2E)-4-Methoxybut-2-Enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-4-Methoxybut-2-Enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes an ethyl group, a methoxy group, and a double bond in the E-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl (2E)-4-Methoxybut-2-Enoate can be synthesized through the esterification of 4-methoxy-2-butenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying product purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this ester can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or different esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 4-Methoxy-2-butenoic acid.
Reduction: 4-Methoxy-2-butanol.
Substitution: 4-Methoxy-2-butenoamide or other esters.
Applications De Recherche Scientifique
Ethyl (2E)-4-Methoxybut-2-Enoate has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and kinetics.
Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: Employed as a flavoring agent and in the formulation of fragrances due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Ethyl (2E)-4-Methoxybut-2-Enoate primarily involves its hydrolysis by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis results in the formation of 4-methoxy-2-butenoic acid and ethanol. The molecular targets include the active sites of esterases, where the ester bond is attacked by a nucleophilic residue, leading to the breakdown of the ester linkage.
Comparaison Avec Des Composés Similaires
Ethyl Acetate: Another ester with a simpler structure, used widely as a solvent.
Methyl Butanoate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl (2E)-But-2-Enoate: Lacks the methoxy group, making it less complex.
Uniqueness: Ethyl (2E)-4-Methoxybut-2-Enoate is unique due to the presence of both a methoxy group and a double bond in the E-configuration. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
ethyl (E)-4-methoxybut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(8)5-4-6-9-2/h4-5H,3,6H2,1-2H3/b5-4+ |
Clé InChI |
PEUUDTNKIKHIFY-SNAWJCMRSA-N |
SMILES isomérique |
CCOC(=O)/C=C/COC |
SMILES canonique |
CCOC(=O)C=CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




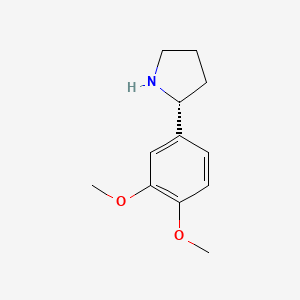
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)

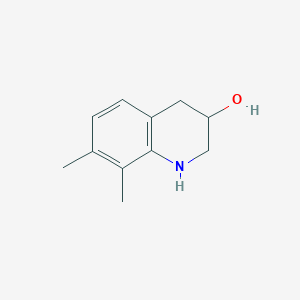
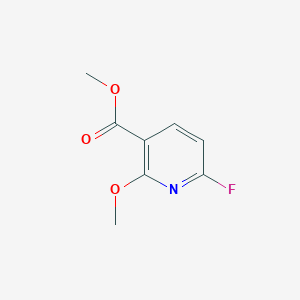
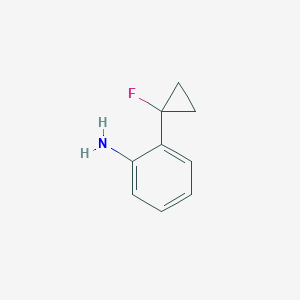
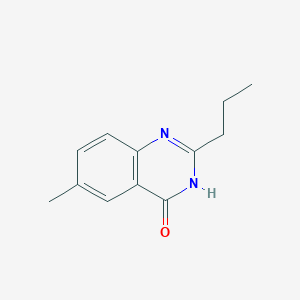
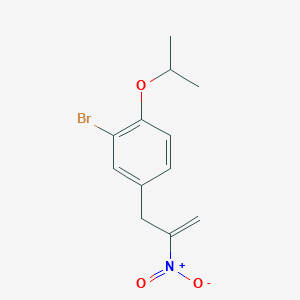

![tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate](/img/structure/B13892156.png)

